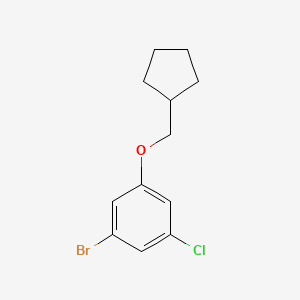
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its octahydroindole core, which is a saturated bicyclic structure, and a carboxylic acid group that is protonated to form a hydrochloride salt. Its stereochemistry is defined by the specific configuration of its chiral centers, making it an important molecule for stereoselective synthesis and applications.
Méthodes De Préparation
The synthesis of (2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the hydrogenation of an indole derivative to form the octahydroindole core, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and strong acids like hydrochloric acid for the formation of the hydrochloride salt. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxylic acid group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free carboxylic acid using aqueous base.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of (2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include binding to neurotransmitter receptors in the brain, leading to effects on neural signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparaison Avec Des Composés Similaires
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride can be compared with other similar compounds, such as:
Octahydroindole derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Indole-2-carboxylic acids: These compounds have an indole core with a carboxylic acid group, but lack the hydrogenation of the indole ring, resulting in different reactivity and applications.
Hydrochloride salts of carboxylic acids: These compounds have similar salt forms but differ in the parent carboxylic acid structure, affecting their solubility and stability.
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8-;/m0./s1 |
Clé InChI |
PONAUWFRJYNGAC-CZEXFEQNSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O.Cl |
SMILES canonique |
C1CCC2C(C1)CC(N2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)



![1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12068793.png)
![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)





![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)
